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Compound of Interest

Compound Name: WZ4141

Cat. No.: B2884471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo

administration of WZ4141, a potent and irreversible inhibitor of mutant epidermal growth factor

receptor (EGFR). The protocols outlined below are intended to facilitate the use of WZ4141 in

preclinical research models, particularly for studies involving non-small cell lung cancer

(NSCLC) with EGFR mutations.

Introduction to WZ4141
WZ4141 is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively

target EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT)

EGFR.[1] This selectivity profile aims to reduce the dose-limiting toxicities associated with

earlier generation EGFR inhibitors that also target the wild-type receptor.[1] WZ4141 and its

closely related analog, WZ4002, are widely used in preclinical studies to investigate

mechanisms of EGFR-driven cancers and to evaluate novel therapeutic strategies. In vivo

studies using mouse models of lung cancer have demonstrated that WZ4002 can effectively

inhibit EGFR phosphorylation and induce significant tumor regression.[1][2]

Quantitative Data Summary
The following tables summarize key quantitative data for WZ4002, a compound structurally and

functionally similar to WZ4141, which can be used as a reference for study design.
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Table 1: In Vitro Potency of WZ4002 Against EGFR Mutants

Cell Line/Genotype IC50 (nM)

EGFR L858R 2

EGFR L858R/T790M 8

EGFR E746_A750 3

EGFR E746_A750/T790M 2

Data from MedchemExpress and other sources.

Table 2: Pharmacokinetic Parameters of WZ4002 in Mice

Parameter Value

Achievable Plasma Concentration 429 ng/mL

Half-life (t1/2) 2.5 hours

Oral Bioavailability 24%

Data from a pharmacokinetic study in mice.

Table 3: Solubility of WZ4002

Solvent Solubility

DMF 50 mg/mL

DMSO 50 mg/mL

Ethanol 1 mg/mL

Data from Cayman Chemical.
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WZ4141 targets the ATP binding site of mutant EGFR, leading to the inhibition of its kinase

activity. This blocks the downstream signaling cascades that promote cell proliferation and

survival, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.
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Experimental Protocols
Preparation of WZ4141 for In Vivo Administration
Materials:

WZ4141 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween 80

Sterile saline (0.9% NaCl) or 5% dextrose solution

Protocol:

Stock Solution Preparation:

Due to its limited aqueous solubility, a stock solution of WZ4141 should first be prepared in

100% DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of WZ4141 in 1

mL of DMSO.

Vortex or sonicate briefly to ensure complete dissolution.

Vehicle Preparation:

A commonly used vehicle for oral administration of hydrophobic compounds in mice is a

mixture of PEG300, Tween 80, and saline or dextrose solution.

A typical vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile

saline.

Final Formulation:

To prepare the final dosing solution, first mix the required volume of the WZ4141 stock

solution with PEG300.
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Add Tween 80 and mix thoroughly.

Finally, add the sterile saline or dextrose solution to the desired final volume and mix until

a clear solution is obtained.

Example for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume):

Required dose: 0.2 mg

From a 50 mg/mL stock in DMSO, take 4 µL.

Add to 76 µL of PEG300.

Add 10 µL of Tween 80.

Add 110 µL of sterile saline.

This will result in a final concentration of 1 mg/mL.

Note: The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.

The formulation should be prepared fresh daily.

In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:

Athymic nude mice or other immunocompromised strains are suitable for xenograft studies.

Tumor Cell Implantation:

Culture NSCLC cells harboring EGFR mutations (e.g., H1975 cells with L858R/T790M)

under standard conditions.

Harvest cells during the exponential growth phase and resuspend them in a 1:1 mixture of

sterile phosphate-buffered saline (PBS) and Matrigel.

Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

Treatment Protocol:
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Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

Randomize mice into treatment and control groups.

Administer WZ4141 orally (gavage) at a dose of 25 mg/kg daily. The control group should

receive the vehicle only.

Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume

can be calculated using the formula: (Length x Width²)/2.

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g.,

immunohistochemistry for p-EGFR, p-AKT, p-ERK).
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In Vivo Xenograft Efficacy Study Workflow
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Xenograft Study Workflow
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Pharmacokinetic Study
Protocol:

Administer a single dose of WZ4141 to mice via the desired route (e.g., oral gavage or

intravenous injection).

Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-

administration.

Process blood samples to obtain plasma.

Analyze the concentration of WZ4141 in plasma samples using a validated analytical

method, such as liquid chromatography-mass spectrometry (LC-MS).

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, t1/2, AUC) using appropriate

software.

Acute Toxicity Study
Protocol:

Administer single, escalating doses of WZ4141 to different groups of mice.

Observe the animals for a defined period (e.g., 14 days) for any signs of toxicity, including

changes in body weight, behavior, and overall health.

At the end of the observation period, euthanize the animals and perform gross necropsy and

histopathological examination of major organs to identify any potential target organ toxicity.

Safety and Handling
WZ4141 is a potent research chemical. Standard laboratory safety precautions should be

followed, including the use of personal protective equipment (PPE) such as gloves, lab coat,

and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

Disclaimer: These protocols are intended as a guide and may require optimization for specific

experimental conditions and animal models. All animal experiments should be conducted in
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accordance with institutional and national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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